Lipophilicity Gain vs. Parent Pyridazine
The presence of the α-CF₃ group in N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine significantly increases lipophilicity compared to unsubstituted pyridazine analogs. This modification is essential for improving passive membrane permeability and metabolic stability in drug design [1].
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine (Predicted LogP ~2.1) [1] |
| Comparator Or Baseline | Unsubstituted pyridazine-3-amine (Predicted LogP ~0.1) |
| Quantified Difference | ~2.0 LogP units increase |
| Conditions | In silico prediction based on α-trifluoromethyl pyridazine scaffolds |
Why This Matters
Higher lipophilicity correlates with improved blood-brain barrier penetration potential and cellular uptake, critical for CNS-targeted projects.
- [1] Koufalkova, L., et al. (2018). Synthesis of α-(Trifluoromethyl)pyridazine Derivatives. Journal of Fluorine Chemistry, 213, 1-10. https://doi.org/10.1016/j.jfluchem.2018.07.004 View Source
